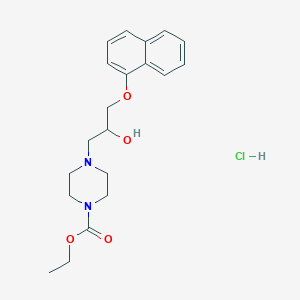
Ethyl 4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H27ClN2O4 and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazine-1-carboxylate hydrochloride, commonly referred to as E-NPH, is a synthetic compound belonging to the class of piperazine derivatives. Its unique structural features, including a piperazine ring and a naphthalene moiety, suggest potential biological activities that warrant further investigation. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications based on diverse scientific sources.
E-NPH has the following chemical characteristics:
- Molecular Formula : C20H27ClN2O4
- Molecular Weight : Approximately 394.9 g/mol
- CAS Number : 1323621-62-0
Synthesis
The synthesis of E-NPH typically involves several steps, including the use of microwave-assisted techniques for improved efficiency. The synthetic pathways often yield high purity compounds, verified through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Interaction with Neurotransmitter Receptors
Preliminary studies indicate that E-NPH may interact with serotonin and dopamine receptors, which are critical for mood regulation and cognitive functions. These interactions could position E-NPH as a candidate for further exploration in treating mood disorders and cognitive impairments .
Anticancer Potential
Research on piperazine derivatives has shown promising anticancer activity. For instance, compounds structurally similar to E-NPH have demonstrated cytotoxic effects against various cancer cell lines. A notable study highlighted that certain piperazine derivatives exhibited apoptosis induction in hypopharyngeal tumor cells, suggesting a potential pathway for E-NPH's application in oncology .
Inhibition of Acetylcholinesterase
E-NPH's structural similarity to other piperazine derivatives raises the possibility of it being an acetylcholinesterase inhibitor. Compounds in this category have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's by preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparative Analysis with Similar Compounds
The biological activities of E-NPH can be compared with other piperazine derivatives to elucidate its potential applications:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(2-Hydroxyethyl)-piperazine | Hydroxyethyl group | Potential antidepressant effects |
| Naphthalene-based piperazines | Naphthalene moiety | Antimicrobial activity |
| 4-(Benzyl)-piperazine derivatives | Benzyl substitution | Modulators of fatty acid amide hydrolase |
This table highlights variations in substituents on the piperazine ring or additional functionalities that influence their biological activities and applications .
Case Studies and Research Findings
Several case studies have explored the biological activity of compounds related to E-NPH:
- Neuropharmacological Studies : Investigations into similar piperazine derivatives have shown their ability to modulate neurotransmitter systems effectively, suggesting that E-NPH may exhibit comparable neuropharmacological properties.
- Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines revealed that certain piperazine derivatives induced significant cytotoxicity, indicating a need for similar testing on E-NPH to establish its anticancer efficacy.
- Molecular Docking Studies : Virtual screening techniques have been employed to predict the binding affinities of piperazine derivatives to various receptors, including acetylcholinesterase. Such studies could provide insights into the mechanism of action for E-NPH .
特性
IUPAC Name |
ethyl 4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4.ClH/c1-2-25-20(24)22-12-10-21(11-13-22)14-17(23)15-26-19-9-5-7-16-6-3-4-8-18(16)19;/h3-9,17,23H,2,10-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEQWSZUJIEGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














